

# Molecular targets of 2-carbamimidoyl-1,1-dimethylguanidine in vitro

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-carbamimidoyl-1,1-dimethylguanidine

**Cat. No.:** B114582

[Get Quote](#)

## The In Vitro Molecular Landscape of Metformin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro molecular targets of **2-carbamimidoyl-1,1-dimethylguanidine**, commonly known as metformin. Metformin is a first-line therapeutic agent for type 2 diabetes, and its pleiotropic effects have spurred extensive research into its molecular mechanisms of action. This document summarizes key in vitro findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

## Core Molecular Targets and Interactions

In vitro studies have revealed that metformin does not have a single, high-affinity target but rather engages with multiple cellular components, primarily initiating a cascade of metabolic reprogramming. The key molecular interactions are detailed below.

## The Lysosomal Axis: A High-Affinity Interaction with PEN2

Recent groundbreaking research has identified Presenilin Enhancer 2 (PEN2), a subunit of the  $\gamma$ -secretase complex, as a direct, high-affinity binding partner of metformin at clinically relevant concentrations.[\[1\]](#)[\[2\]](#)[\[3\]](#) This interaction is a pivotal event in an AMP-independent mechanism of AMP-activated protein kinase (AMPK) activation.

Metformin binding to PEN2 induces the formation of a complex with ATP6AP1, a subunit of the vacuolar H<sup>+</sup>-ATPase (v-ATPase).[\[1\]](#)[\[4\]](#) This association leads to the inhibition of v-ATPase activity, which is crucial for the lysosomal glucose-sensing pathway that activates AMPK.[\[1\]](#)[\[2\]](#) The dissociation constants (Kd) for the metformin-PEN2 interaction have been determined to be in the low micromolar range, consistent with intracellular drug concentrations.[\[4\]](#)

## The Mitochondrion: A Well-Established but Complex Target

For many years, the primary molecular target of metformin was considered to be Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[\[5\]](#)[\[6\]](#)[\[7\]](#)

**Mitochondrial Respiratory Chain Complex I:** Metformin acts as a mild and specific inhibitor of Complex I.[\[5\]](#)[\[8\]](#) This inhibition reduces the oxidation of NADH, decreases the proton gradient across the inner mitochondrial membrane, and consequently lowers the rate of oxygen consumption.[\[7\]](#) The inhibition of Complex I leads to a decrease in ATP synthesis and an increase in the cellular AMP:ATP ratio.[\[9\]](#) This altered energy status is a classic trigger for the activation of AMPK.[\[10\]](#) However, it is important to note that the concentrations of metformin required to directly inhibit Complex I in isolated mitochondria are often in the millimolar range, which is higher than typical therapeutic plasma concentrations.[\[5\]](#)[\[7\]](#) In intact cells, the inhibitory effect is observed at lower concentrations but requires a time-dependent accumulation of the positively charged metformin molecule within the mitochondrial matrix, driven by the membrane potential.[\[5\]](#)[\[6\]](#)

**Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2):** Some evidence suggests that metformin can also inhibit mitochondrial GPD2, an enzyme that links glycolysis and fatty acid metabolism to the electron transport chain.[\[11\]](#) Inhibition of GPD2 would lead to an increase in the cytosolic NADH/NAD<sup>+</sup> ratio, altering the cellular redox state and contributing to the suppression of gluconeogenesis.[\[12\]](#)

## Modulation of Glucagon Signaling

Metformin has been shown to counteract the effects of glucagon, a key hormone in stimulating hepatic glucose production. It achieves this by inhibiting adenylate cyclase, the enzyme responsible for producing cyclic AMP (cAMP) in response to glucagon.[\[10\]](#)[\[13\]](#) This leads to reduced intracellular cAMP levels, decreased protein kinase A (PKA) activity, and ultimately, a reduction in the transcription of gluconeogenic genes.[\[13\]](#)[\[14\]](#)

## Quantitative Analysis of Metformin-Target Interactions

The following table summarizes the key quantitative parameters for the interaction of metformin with its primary in vitro molecular targets.

| Target                                   | Parameter                                           | Value                   | Cell/System Type                      | Reference            |
|------------------------------------------|-----------------------------------------------------|-------------------------|---------------------------------------|----------------------|
| PEN2                                     | Dissociation                                        |                         |                                       |                      |
|                                          | Constant (Kd) - Isothermal                          | 1.7 $\mu$ M             | Purified Protein                      | <a href="#">[4]</a>  |
|                                          | Calorimetry                                         |                         |                                       |                      |
| PEN2                                     | Dissociation                                        |                         |                                       |                      |
|                                          | Constant (Kd) - Surface Plasmon                     | 0.15 $\mu$ M            | Purified Protein                      | <a href="#">[4]</a>  |
|                                          | Resonance                                           |                         |                                       |                      |
| Mitochondrial Complex I                  | K0.5<br>(Concentration for half-maximal inhibition) | ~79 mM                  | Sub-mitochondrial particles           | <a href="#">[5]</a>  |
| Inhibition of Respiration                | 53% at 10 mM                                        | Intact KB cells         |                                       | <a href="#">[8]</a>  |
| Inhibition of Glutamate+Malate Oxidation | 13% at 50 $\mu$ M (24h)                             | Hepatoma cells          |                                       | <a href="#">[5]</a>  |
| 30% at 50 $\mu$ M (60h)                  | Hepatoma cells                                      |                         |                                       | <a href="#">[5]</a>  |
| AMPK Activation                          | Maximal effect on complex assembly                  | ~100 $\mu$ M            | In vitro assay with purified proteins | <a href="#">[15]</a> |
| Significant activation                   | $\geq 0.5$ mM (3h)                                  | Primary rat hepatocytes |                                       | <a href="#">[9]</a>  |
| v-ATPase                                 | Inhibition at clinically relevant concentrations    | 5 $\mu$ M               | Primary hepatocytes                   | <a href="#">[4]</a>  |

## Key Signaling Pathways

The interaction of metformin with its molecular targets triggers distinct signaling cascades that culminate in its therapeutic effects. The following diagrams, generated using the DOT language, illustrate these pathways.



[Click to download full resolution via product page](#)

Caption: Metformin's lysosomal pathway for AMP-independent AMPK activation.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Low-dose metformin targets the lysosomal AMPK pathway through PEN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low-dose metformin and PEN2-dependent lysosomal AMPK activation: benefits outnumber side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New mechanism of metformin action mediated by lysosomal presenilin enhancer 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgrx.org]
- 6. Cellular and molecular mechanisms of metformin: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]

- 11. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metformin and Insulin Suppress Hepatic Gluconeogenesis by Inhibiting cAMP Signaling Through Phosphorylation of CREB Binding Protein (CBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the cAMP-PKA pathway Antagonizes Metformin Suppression of Hepatic Glucose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the  $\alpha\beta$  Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular targets of 2-carbamimidoyl-1,1-dimethylguanidine in vitro]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114582#molecular-targets-of-2-carbamimidoyl-1,1-dimethylguanidine-in-vitro]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)